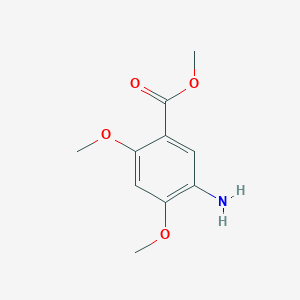

Methyl 5-amino-2,4-dimethoxybenzoate

Description

Methyl 5-amino-2,4-dimethoxybenzoate (CAS: 1435323-67-3) is a benzoate derivative characterized by an amino group at the 5-position and methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol (inferred from related compounds in and ). This compound is primarily used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing biologically active molecules such as benzimidazoles or Schiff base complexes . Its amino group enables nucleophilic reactions, while the methoxy substituents enhance electron density on the aromatic ring, influencing regioselectivity in further functionalization .

Properties

IUPAC Name |

methyl 5-amino-2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVYYLPISGDRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586258 | |

| Record name | Methyl 5-amino-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70752-22-6 | |

| Record name | Benzoic acid, 5-amino-2,4-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70752-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,4-dimethoxybenzoate typically involves the esterification of 5-amino-2,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Methyl 5-amino-2,4-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2,4-dimethoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets are subject to ongoing research, but it is believed to interact with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Methyl 5-amino-2,4-dimethoxybenzoate but differ in substituent type or position, leading to distinct chemical and biological properties:

Methyl 5-bromo-2,4-dimethoxybenzoate (CAS: 39503-51-0)

- Substituents : Bromine at 5-position, methoxy at 2- and 4-positions.

- Molecular Formula : C₁₀H₁₁BrO₄.

- Molecular Weight : 275.10 g/mol .

- Key Differences: The bromine atom introduces electrophilic character, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight compared to the amino analogue.

- Applications : Intermediate in synthesizing halogenated agrochemicals or fluorescent probes .

Methyl 5-formyl-2,4-dimethoxybenzoate

- Substituents : Formyl group at 5-position, methoxy at 2- and 4-positions.

- Synthesis : Prepared via Friedel-Crafts formylation using TiCl₄ and dichloromethyl methyl ether .

- Key Differences: The formyl group is a versatile precursor for condensation reactions (e.g., Schiff base formation). Lacks the nucleophilic amino group, limiting its use in amine-mediated coupling reactions.

- Applications : Building block for synthesizing heterocycles or metal-organic complexes .

Methyl 5-amino-2,4-dihydroxybenzoate (CAS: 1435323-67-3)

- Substituents: Amino at 5-position, hydroxyl at 2- and 4-positions.

- Molecular Formula: C₈H₉NO₄.

- Molecular Weight : 183.16 g/mol .

- Key Differences :

- Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Reduced stability under acidic or oxidative conditions compared to methoxy-protected analogues.

- Applications : Studied for derivatization in biological assays and crystallography .

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (CAS: 1119455-01-4)

- Substituents: Amino at 4-position, ethylthio at 5-position, methoxy at 2-position.

- Molecular Formula: C₁₁H₁₅NO₃S.

- Molecular Weight : 241.31 g/mol .

- Key Differences :

- The ethylthio group introduces sulfur, which can participate in redox reactions or coordinate with metals.

- Altered substitution pattern affects electronic distribution on the aromatic ring.

- Applications: Potential use in organocatalysis or as a ligand in coordination chemistry .

Comparative Data Table

Reactivity and Stability Comparisons

- Amino Group Reactivity: this compound undergoes diazotization and azo coupling, unlike its bromo or formyl analogues .

- Electron-Donating Effects : Methoxy groups stabilize the aromatic ring via resonance, while hydroxyl groups (in dihydroxy analogues) increase susceptibility to oxidation .

- Steric and Electronic Effects : Ethylthio and bromo substituents alter steric bulk and electronic density, impacting reaction rates in nucleophilic aromatic substitution .

Biological Activity

Methyl 5-amino-2,4-dimethoxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies show that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound affects cell cycle progression, leading to increased apoptosis rates in cancer cells.

- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against different cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Apoptosis induction |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |

| A549 (lung cancer) | 20.0 | Reactive oxygen species generation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Receptor Modulation : It has been suggested that the amino and methoxy groups facilitate binding to various receptors, modulating their activity and influencing signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. Fluorescence microscopy revealed increased apoptotic markers compared to control groups.

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth significantly at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.